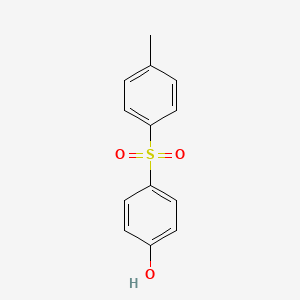

4-((4-Methylphenyl)sulfonyl)phenol

Beschreibung

Contextualization within Sulfone Chemistry

In the broader field of sulfone chemistry, aryl sulfone phenols are distinguished by the direct attachment of the sulfonyl group to two carbon atoms within aromatic rings. wikipedia.org The central sulfur atom is in a hexavalent state, double-bonded to two oxygen atoms and single-bonded to the carbon atoms of the aryl groups. wikipedia.org

The synthesis of sulfones can be achieved through various methods, including the oxidation of thioethers and sulfoxides, reactions with sulfur dioxide, and from sulfonyl and sulfuryl halides. wikipedia.orgorganic-chemistry.org The oxidation of sulfides remains a common and effective method. organic-chemistry.orgthieme-connect.com Friedel-Crafts reactions using sulfonyl halides or sulfonic acid anhydrides in the presence of Lewis acid catalysts also provide a route to sulfones. wikipedia.org Furthermore, modern synthetic strategies include palladium-catalyzed and copper-catalyzed coupling reactions. google.comorganic-chemistry.org

The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the aromatic rings to which it is attached. wikipedia.org This property is fundamental to the role of aryl sulfones in various chemical transformations.

Significance in Advanced Organic Synthesis

Aryl sulfone phenols and related sulfone-containing molecules are valuable intermediates and building blocks in advanced organic synthesis. ontosight.aithieme-connect.com Their utility stems from the reactivity conferred by the sulfonyl group and the phenolic hydroxyl group.

The sulfone moiety can act as an activating group in nucleophilic aromatic substitution reactions, facilitating the displacement of leaving groups on the aromatic ring. libretexts.org It can also stabilize adjacent carbanions, a property exploited in various carbon-carbon bond-forming reactions. thieme-connect.com Moreover, the sulfonyl group can function as a leaving group in certain reactions, such as the Ramberg–Bäcklund reaction and the Julia olefination, which are important for the synthesis of alkenes. wikipedia.orgthieme-connect.com

Phenols, in general, are crucial precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and other functional materials. mdpi.com The presence of the phenolic hydroxyl group in aryl sulfone phenols provides a reactive site for further functionalization, such as etherification or esterification.

The combination of these features makes aryl sulfone phenols versatile platforms for the construction of complex molecular architectures. They are particularly important in medicinal chemistry, where the sulfone functional group is found in numerous therapeutic agents. thieme-connect.comgoogle.comnih.gov

Detailed Research Findings on 4-((4-Methylphenyl)sulfonyl)phenol

The chemical compound this compound, also known as p-Tolyl p-hydroxyphenyl sulfone, is a specific example of an aryl sulfone phenol (B47542). Its structure consists of a p-tolyl group and a p-hydroxyphenyl group linked by a sulfonyl bridge.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃S |

| Molecular Weight | 272.31 g/mol |

| InChI Key | FKZIDBGIZLBDDF-UHFFFAOYSA-N |

| CAS Number | 343812 |

Table 1: Chemical Properties of this compound. ontosight.ainih.gov

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes for aryl sulfones. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with phenol in the presence of a base. ontosight.ai This reaction is a classic example of a sulfonylation reaction.

Another approach involves the oxidation of the corresponding sulfide (B99878), 4-((4-Methylphenyl)thio)phenol. This oxidation can be carried out using various oxidizing agents, such as hydrogen peroxide. researchgate.net The oxidation of sulfides to sulfones is a widely used and reliable transformation in organic synthesis. organic-chemistry.orgthieme-connect.com

Potential Applications

Research into this compound and related aryl sulfone phenols suggests potential applications in materials science and medicinal chemistry. The high thermal stability and resistance to oxidation inherent to the sulfone group make them attractive components for high-performance polymers. wikipedia.org For instance, polymers containing sulfone groups are known for their strength and resistance to high temperatures and corrosion. wikipedia.org

In the realm of medicinal chemistry, the aryl sulfone scaffold is a well-established pharmacophore. google.comnih.gov While specific biological activities of this compound are not extensively documented in the provided search results, related sulfone-containing compounds have been investigated for various therapeutic properties, including anti-inflammatory and antioxidant activities. ontosight.ai Furthermore, derivatives of similar structures are explored as potential enzyme inhibitors or receptor antagonists. For example, 4-(methylsulfonyl)phenol (B50025) has been used in the synthesis of GPR119 agonists and glucokinase activators. chemicalbook.com

Interactive Data Table: Related Compounds and Synthetic Precursors

| Compound Name | Molecular Formula | Role/Relationship |

| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | Reactant in synthesis |

| Phenol | C₆H₆O | Reactant in synthesis |

| 4-((4-Methylphenyl)thio)phenol | C₁₃H₁₂OS | Precursor (sulfide) |

| 4-(Methylsulfonyl)phenol | C₇H₈O₃S | Related compound |

| Bisphenol S | C₁₂H₁₀O₄S | Related polymer precursor |

| 4,4′-Dichlorodiphenyl sulfone | C₁₂H₈Cl₂O₂S | Related polymer precursor |

Table 2: Compounds related to the synthesis and application of this compound. ontosight.aiwikipedia.orgchemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTARVWLPQZIRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224826 | |

| Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-77-9 | |

| Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 4 Methylphenyl Sulfonyl Phenol

Established Synthetic Routes

Sulfonylation Reactions (e.g., of Phenol (B47542) with Sulfonyl Chloride Derivatives)

A primary and widely utilized method for synthesizing diaryl sulfones is through the sulfonylation of aromatic compounds. In the case of 4-((4-Methylphenyl)sulfonyl)phenol, this typically involves the reaction of a phenol derivative with a sulfonyl chloride. A common approach is the reaction of phenol with p-toluenesulfonyl chloride. semanticscholar.orgsvkm-iop.ac.in This reaction is often carried out in the presence of a base to facilitate the reaction. semanticscholar.org The versatility of this method is demonstrated by its applicability to a wide range of substituted phenols and sulfonyl chlorides, allowing for the synthesis of various diaryl sulfone derivatives. researchgate.net The reaction conditions can be optimized to achieve good to excellent yields. researchgate.net

Another related approach involves the reaction of 4-(methylsulfonyl)phenol (B50025) with p-toluenesulfonic anhydride, which has been reported to produce the corresponding sulfonate ester in high yield. chemicalbook.com While this produces a different final product, it demonstrates the reactivity of the phenol group in 4-(methylsulfonyl)phenol towards sulfonylating agents.

| Reactant 1 | Reactant 2 | Product | Reference |

| Phenol | p-Toluenesulfonyl chloride | This compound | semanticscholar.orgsvkm-iop.ac.in |

| 4-(Methylsulfonyl)phenol | p-Toluenesulfonic anhydride | 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate | chemicalbook.com |

Multi-step Synthetic Pathways

Multi-step syntheses provide alternative routes to this compound, often starting from more readily available precursors. One such pathway begins with the oxidation of a precursor thioether, such as 4-(methylthio)phenol (B156131). Oxidation of 4-(methylthio)phenol using an oxidizing agent like Oxone (a potassium triple salt) can yield 4-(methylsulfonyl)phenol, a related compound. chemicalbook.com This demonstrates the feasibility of forming the sulfonyl group through oxidation of a sulfur-containing precursor.

Another multi-step approach could involve the formation of a thioether followed by oxidation. For instance, 4-mercaptophenol (B154117) can be reacted with 4-methylbenzyl chloride to form a thioether, which can then be oxidized to the corresponding sulfone. vulcanchem.com This highlights a modular approach where the carbon-sulfur bonds are formed first, followed by the creation of the sulfonyl group.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a powerful tool for designing synthetic routes. For this compound, a retrosynthetic approach would disconnect the molecule at key bonds to identify potential starting materials. A primary disconnection would be at the sulfur-carbon bond, suggesting precursors like a phenoxide and a p-toluenesulfonyl halide, which aligns with the sulfonylation reactions discussed previously.

Another disconnection could break the carbon-sulfur bond on the other side of the sulfonyl group, leading to a phenylsulfonic acid derivative and a toluene (B28343) derivative. However, forming this bond directly can be more challenging. A more practical retrosynthetic approach involves a two-step sequence where the sulfonyl group is derived from a thioether, as suggested by the multi-step pathways. This involves a disconnection of the sulfonyl group to a thioether, which is then disconnected to a thiol and a halide.

Emerging Synthetic Strategies

Recent research has focused on developing more efficient and sustainable methods for the synthesis of diaryl sulfones.

Biocatalytic Approaches

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic methods for this compound are not extensively documented, the general principles of enzymatic reactions are being applied to the synthesis of related compounds. For instance, one-pot multi-enzymatic procedures using ene-reductases and alcohol dehydrogenases have been successfully employed for the synthesis of chiral alcohols, demonstrating the potential for enzymes to perform selective transformations. mdpi.com The application of such enzymatic systems to the synthesis of diaryl sulfones is a promising area of future research.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a technique to significantly accelerate chemical reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating. researchgate.net The synthesis of 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazoles has been achieved through the oxidation of the corresponding sulfanyl (B85325) compound using hydrogen peroxide under microwave activation. researchgate.net This suggests that the oxidation step in a multi-step synthesis of this compound could be effectively enhanced by microwave irradiation. The application of microwave energy to the direct sulfonylation of phenol could also be a viable strategy to improve reaction efficiency.

| Synthesis Strategy | Key Features | Potential Application to this compound |

| Biocatalysis | Use of enzymes, mild reaction conditions, high selectivity. | Enzymatic oxidation of a thioether precursor. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Acceleration of both sulfonylation and oxidation steps. |

Catalytic C-O Bond Formation Strategies

The formation of a carbon-oxygen (C-O) bond is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, this strategy could be envisioned as the final step, involving the coupling of a pre-functionalized aryl sulfone with a hydroxide (B78521) source to install the phenolic hydroxyl group. Transition metal catalysis, particularly with copper, has been instrumental in advancing such transformations.

A plausible catalytic route would involve the hydrolysis of an aryl halide precursor, such as 4-halo-4'-methyl-diphenylsulfone, using a suitable base in the presence of a copper catalyst. Studies on the synthesis of phenols from aryl halides have demonstrated the efficacy of copper-based catalytic systems. For instance, the use of a copper-grafted zagrosian natural asphalt (B605645) sulfonate (Cu-Zagronas) has been reported as an efficient heterogeneous nanocatalyst for the condensation of iodobenzene (B50100) with potassium hydroxide to produce phenol. researchgate.net This type of Ullmann condensation reaction could be adapted for the synthesis of the target sulfonylphenol. The general reaction scheme involves the oxidative addition of the aryl halide to a Cu(I) center, followed by metathesis with the hydroxide source and subsequent reductive elimination to yield the phenol product and regenerate the catalyst. The use of a heterogeneous catalyst is particularly advantageous as it allows for easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool, often reducing or eliminating the need for bulk solvents. nih.gov These reactions are typically performed by grinding or milling the solid reactants together in a ball mill, a process known as neat grinding (NG), or with the addition of a small, catalytic amount of liquid, termed liquid-assisted grinding (LAG). nih.gov

While specific mechanochemical protocols for this compound are not extensively documented, the approach holds significant potential. A conceivable mechanochemical route would be a solvent-free Friedel-Crafts sulfonylation of phenol with p-toluenesulfonyl chloride. In this scenario, a Lewis acid catalyst would be ground together with the solid reactants. The mechanical energy would facilitate intimate contact and activation of the reagents, driving the reaction towards the formation of the C-S bond. This method could potentially overcome issues of solvent waste and harsh reaction conditions associated with traditional solution-phase Friedel-Crafts reactions. Another possibility is the mechanochemical oxidation of the precursor, 4-((4-methylphenyl)thio)phenol, using a solid oxidant. The grinding process would ensure efficient mixing and reaction between the solid components. nih.gov

The advantages of mechanochemical synthesis include:

Reduced Solvent Waste: Reactions can often be run under solvent-free conditions. nih.gov

Enhanced Reaction Rates: The high energy input can accelerate reaction times.

Access to Novel Reactivity: Mechanical force can sometimes lead to products that are inaccessible through traditional solution-phase methods. nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity and yield is a central goal in chemical synthesis. For this compound, optimization of reaction parameters is crucial, regardless of the chosen synthetic route. One of the most common and direct routes to aryl sulfones is the oxidation of the corresponding aryl sulfide (B99878), in this case, 4-((4-methylphenyl)thio)phenol.

The selective oxidation of the sulfide to the sulfone requires careful control to prevent over-oxidation to other species or the formation of side products. Key parameters that must be optimized include the choice of oxidant, reaction temperature, solvent, and reaction time. For example, studies on the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole using hydrogen peroxide in acetic acid have shown that the ratio of reagents and the heating method (conventional vs. microwave) significantly impact the product distribution between the sulfoxide (B87167) and the desired sulfone. researchgate.net A similar optimization process would be necessary for the synthesis of this compound.

A systematic approach to optimization involves varying one parameter while keeping others constant. For a catalytic C-O bond formation approach, modeled after a copper-catalyzed hydroxylation, the optimization might look as follows:

| Entry | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | DMF | 120 | - |

| 2 | 2 | DMF | 120 | - |

| 3 | 5 | DMF | 120 | - |

| 4 | 5 | DMSO | 120 | - |

| 5 | 5 | NMP | 120 | - |

| 6 | 5 | DMF | 100 | - |

| 7 | 5 | DMF | 140 | - |

This table represents a hypothetical optimization study for a catalytic hydroxylation reaction based on principles from related literature. researchgate.net The yield column is left blank as it represents experimental outcomes to be determined.

The goal of such an optimization process is to find the "sweet spot" that provides the best balance of conversion, selectivity, and reaction efficiency. scielo.br For instance, increasing temperature may increase the reaction rate but could also lead to decomposition or the formation of undesired byproducts. researchgate.net Similarly, the choice of solvent is critical as it affects solubility, catalyst stability, and reactivity. researchgate.netscielo.br

Comparative Analysis of Synthetic Protocols

Several synthetic protocols can be envisaged for the preparation of this compound. A comparative analysis is essential for selecting the most appropriate method based on criteria such as yield, selectivity, cost, safety, and environmental impact.

The primary methods include:

Direct Friedel-Crafts Sulfonylation: Reacting phenol directly with p-toluenesulfonyl chloride in the presence of a Lewis acid. This is a direct, one-step method but often suffers from poor selectivity, yielding a mixture of ortho and para isomers, and can require harsh conditions. orgsyn.org

Catalytic C-S or C-O Cross-Coupling: Modern cross-coupling reactions could be used to form either the C-S bond (e.g., coupling 4-mercaptophenol with an aryl halide) followed by oxidation, or potentially a direct C-O coupling to form the phenol. researchgate.net These methods often proceed under milder conditions with high selectivity but may require expensive catalysts and ligands.

Below is a comparative table summarizing these approaches:

| Synthetic Protocol | Key Advantages | Key Disadvantages | Selectivity | Typical Conditions |

|---|---|---|---|---|

| Friedel-Crafts Sulfonylation | Direct, one-step reaction. | Poor regioselectivity (ortho/para mixture), harsh conditions (strong Lewis acids). orgsyn.org | Low to Moderate | Strong Lewis Acid (e.g., AlCl₃), organic solvent. |

| Sulfide Oxidation | Excellent regioselectivity, generally high yields. | Multi-step process, requires control of oxidation state. researchgate.net | High | Oxidizing agent (e.g., H₂O₂, m-CPBA), various solvents, controlled temperature. |

| Catalytic Cross-Coupling | High selectivity, mild reaction conditions, broad substrate scope possible. researchgate.net | Can require expensive/sensitive catalysts and ligands, multi-step if via C-S coupling/oxidation. | High | Transition metal catalyst (e.g., Cu, Pd), base, specific solvent and temperature. researchgate.net |

Chemical Reactivity and Transformation of 4 4 Methylphenyl Sulfonyl Phenol

Electrophilic Aromatic Substitution Patterns of the Phenol (B47542) Moiety

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds, including 4-((4-Methylphenyl)sulfonyl)phenol. In these reactions, an electrophile, an electron-seeking species, replaces a hydrogen atom on the aromatic ring. byjus.com

The hydroxyl (-OH) group of the phenol moiety is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. testbook.comquora.comquora.com This is due to the ability of the oxygen's lone pairs of electrons to donate electron density into the benzene (B151609) ring through resonance, a phenomenon known as a positive mesomeric effect (+M). quora.comquora.comchemguide.co.uklibretexts.org This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. chemguide.co.uklibretexts.org

In the case of this compound, the para position is already occupied by the sulfonyl group. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (2 and 6) relative to the hydroxyl group.

The high reactivity of the phenolic ring, activated by the hydroxyl group, allows for halogenation to occur readily, even without the presence of a Lewis acid catalyst, which is typically required for the halogenation of benzene. byjus.comtestbook.com

When phenol is treated with bromine water, a white precipitate of 2,4,6-tribromophenol (B41969) is formed, demonstrating the strong activating effect of the hydroxyl group and its ability to facilitate multi-substitution. byjus.comtestbook.comchemguide.co.uk The reaction with bromine in a less polar solvent, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), at low temperatures can lead to the formation of monobromophenols, primarily a mixture of o-bromophenol and p-bromophenol. youtube.commlsu.ac.in

For this compound, halogenation would be expected to proceed at the available ortho positions. Depending on the reaction conditions, mono- or di-substituted products could be obtained. For instance, reaction with one equivalent of a halogenating agent would likely yield 2-halo-4-((4-methylphenyl)sulfonyl)phenol. With excess halogenating agent, the formation of 2,6-dihalo-4-((4-methylphenyl)sulfonyl)phenol is plausible.

It is important to note that the sulfonyl group is an electron-withdrawing group and therefore a deactivating group for electrophilic aromatic substitution. fiveable.me However, the powerful activating and directing effect of the hydroxyl group is expected to dominate the reactivity of the phenolic ring.

Reactions Involving the Sulfonyl Group

The term "sulfone" refers to an organosulfur compound with a sulfonyl group attached to two carbon atoms. wikipedia.org In the case of this compound, the sulfonyl group is already present. However, it's important to understand how this functional group is typically formed. The most common method for preparing sulfones is through the oxidation of the corresponding thioethers (sulfides). wikipedia.orgacsgcipr.org This oxidation often proceeds through a sulfoxide (B87167) intermediate. wikipedia.org A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, permanganates, and periodates. organic-chemistry.org For example, 4-(methylsulfonyl)phenol (B50025) can be synthesized from 4-(methylthio)phenol (B156131) via oxidation. vulcanchem.com

Aryl sulfones are generally considered to be thermally stable compounds. acs.org Studies on the thermal decomposition of various sulfones have shown that the temperature at which decomposition begins is highly dependent on the chemical structure surrounding the sulfonyl group. acs.org For instance, acyclic aliphatic sulfones and sulfones attached to two aromatic groups tend to decompose at temperatures above 350°C. acs.org

The decomposition of aromatic sulfones can proceed through various pathways, including the cleavage of the carbon-sulfur (C-S) bond. rsc.org In some cases, the sulfonyl group can be eliminated as sulfur dioxide (SO₂). acs.orgwikipedia.org The stability of the sulfone is an important consideration in its application and in the synthesis of its derivatives.

Formation of Derivative Compounds

The functional groups present in this compound, namely the phenolic hydroxyl group and the aromatic rings, provide sites for the synthesis of a variety of derivative compounds.

The phenolic hydroxyl group can undergo etherification reactions. For example, it can react with alkyl halides to form ethers. One such derivative is 4-((4-(allyloxy)phenyl)sulfonyl)phenol, where an allyl group is attached to the oxygen of a different phenolic sulfone. sigmaaldrich.com

Furthermore, the sulfonyl group itself can be a precursor for other functional groups. For instance, aryl sulfones can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the sulfonyl group is replaced by another functional group. rsc.orgnih.gov This allows for the synthesis of a wide range of biaryl compounds.

Additionally, the aromatic rings can undergo further substitution reactions, as discussed in the electrophilic aromatic substitution section, to introduce other functional groups and create more complex molecules. The synthesis of various phenyl methyl sulfone derivatives has been reported, starting from substituted benzenesulfonyl chlorides. google.com

The following table summarizes some of the potential reactions and the resulting derivative types for this compound.

| Reaction Type | Reagent/Conditions | Potential Product Type |

| Halogenation | Br₂ in CS₂ | Mono- or di-brominated phenol |

| Nitration | Dilute HNO₃ | Mono- or di-nitrated phenol |

| Etherification | Alkyl halide, base | Phenolic ether |

| Cross-Coupling | Boronic acid, catalyst | Biaryl compound (sulfonyl group replaced) |

Sulfonamide Derivative Synthesis

The direct synthesis of sulfonamide derivatives from this compound is not a commonly documented transformation in readily available scientific literature. Typically, sulfonamides are synthesized by reacting a sulfonyl chloride with a primary or secondary amine. researchgate.netyoutube.com Therefore, a plausible synthetic route commencing from this compound would necessitate its conversion into a suitable sulfonyl chloride intermediate.

A hypothetical pathway could involve the chlorosulfonation of the phenol ring. However, the presence of the deactivating toluenesulfonyl group would make electrophilic aromatic substitution challenging. A more feasible, albeit multi-step, approach would involve the protection of the phenolic hydroxyl group, followed by functional group manipulations to introduce a sulfonyl chloride moiety on one of the aromatic rings. Subsequent reaction with an amine and deprotection would yield the desired sulfonamide derivative.

Given the complexity and lack of direct literature precedent for such a transformation starting from this compound, this route remains a theoretical proposition. The more conventional and efficient synthesis of sulfonamide derivatives generally begins with simpler starting materials like benzene or substituted anilines, which are then subjected to chlorosulfonation and subsequent amination. vulcanchem.com

General Strategies for Phenol Derivatization

The phenolic hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as etherification and esterification. These transformations are well-established methods for altering the physical and chemical properties of phenolic compounds.

Etherification:

The formation of an ether linkage by reacting the phenolic hydroxyl group with an alkylating agent is a common derivatization strategy. The Williamson ether synthesis is a widely employed method for this purpose, which involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. byjus.com The increased acidity of the phenolic proton in this compound facilitates its deprotonation with a suitable base.

Alternative methods for phenol alkylation include the use of dimethyl sulfate, dialkyl sulfites, or reactions with alcohols in the presence of acid catalysts. google.commdpi.com The choice of alkylating agent and reaction conditions can be tailored to achieve the desired ether derivative.

Table 1: General Conditions for Etherification of Phenols

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | Strong Base (e.g., NaH, K2CO3) | Polar Aprotic (e.g., DMF, Acetonitrile) | Room Temp. to Reflux | Alkyl Phenyl Ether |

| Dimethyl Sulfate | Strong Base (e.g., NaOH) | Water, Dichloromethane | Room Temp. | Methyl Phenyl Ether |

| Dialkyl Sulfite (e.g., (RO)2SO) | Weak Base | Aprotic Solvent | Elevated Temp. | Alkyl Phenyl Ether |

Esterification:

Esterification of the phenolic hydroxyl group is another key derivatization technique. This can be achieved by reacting this compound with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. libretexts.org The reaction with acyl chlorides is typically rapid and can be performed at room temperature, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

Acid anhydrides react more slowly than acyl chlorides and may require heating. libretexts.org The esterification can also be catalyzed by acids, particularly when using a carboxylic acid as the acylating agent, although this method is generally less efficient for phenols. libretexts.orggoogle.com

Table 2: General Conditions for Esterification of Phenols

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Acyl Chloride (e.g., R-COCl) | Base (e.g., Pyridine, Triethylamine) | Aprotic (e.g., Dichloromethane, THF) | 0 °C to Room Temp. | Phenyl Ester |

| Acid Anhydride (e.g., (RCO)2O) | Base (e.g., Pyridine) or Acid Catalyst | Aprotic or neat | Room Temp. to Reflux | Phenyl Ester |

These general strategies for phenol derivatization provide versatile routes to a wide range of functionalized derivatives of this compound, enabling the modulation of its properties for various applications.

Computational and Theoretical Investigations of 4 4 Methylphenyl Sulfonyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental DFT analysis of 4-((4-Methylphenyl)sulfonyl)phenol would involve the calculation of several key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

No specific published data for the HOMO-LUMO gap, dipole moment, or charge distribution of this compound could be located.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be highly valuable. These predicted spectra can aid in the interpretation of experimental data and confirm the molecular structure.

Specific predicted spectroscopic parameters for this compound from DFT studies are not available in the reviewed literature.

DFT can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of reaction pathways. This is particularly useful in understanding its synthesis, degradation, or metabolic pathways.

No DFT studies detailing mechanistic insights for reactions involving this compound were found.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the interaction between a ligand and a protein receptor.

To explore the potential biological activity of this compound, molecular docking studies would be performed against various protein targets. These studies would calculate the binding affinity, typically expressed as a binding energy or an inhibition constant (Ki), which indicates the strength of the interaction. Lower binding energies suggest a more stable protein-ligand complex and potentially higher biological activity.

There are no available molecular docking studies reporting the binding affinities of this compound with specific molecular targets.

Beyond just the binding affinity, molecular docking simulations provide a detailed view of the interactions between the ligand and the amino acid residues of the protein's binding site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Understanding these interaction modes is crucial for rational drug design and lead optimization.

Specific protein-ligand interaction modes for this compound have not been documented in the scientific literature.

Intermolecular and Intramolecular Interactions

The supramolecular assembly and crystal packing of this compound are governed by a variety of intermolecular and intramolecular forces. The specific arrangement of functional groups—a hydroxyl group, a sulfonyl group, and two aromatic rings—allows for a complex network of interactions that define the solid-state architecture of the compound.

Hydrogen Bonding Networks

The most significant directional force in the crystal structure of this compound is hydrogen bonding. The phenolic hydroxyl (-OH) group serves as a primary hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group (-SO₂) and the oxygen of the hydroxyl group itself act as acceptors.

The primary interaction expected is a strong O-H···O hydrogen bond. In this interaction, the hydrogen atom of the phenol (B47542) group forms a bond with one of the sulfonyl oxygen atoms of a neighboring molecule. This donor-acceptor pairing is a robust and highly directional interaction that often dictates the primary structural motif in the crystal lattice. Molecules of this type typically form extended chains or more complex three-dimensional networks through these hydrogen bonds. nih.gov The interplay between the donor hydroxyl group and the two potential acceptor oxygen atoms of the sulfonyl group can lead to various packing arrangements.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Type | Atom/Group | Role |

|---|---|---|

| Hydroxyl | -OH | Donor |

| Sulfonyl | -SO₂ | Acceptor |

Noncovalent Interactions (e.g., π-π Stacking, Van der Waals Forces)

π-π Stacking: The presence of two aromatic rings (the p-tolyl ring and the hydroxyphenyl ring) facilitates π-π stacking interactions. These occur when the electron-rich π systems of parallel or near-parallel aromatic rings in adjacent molecules overlap. This type of interaction is a significant driving force for the crystal packing in many aromatic sulfonamides and contributes to the thermodynamic stability of the resulting supramolecular structure. nih.gov

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between a carbon-hydrogen bond and an oxygen acceptor (C-H···O) or a π-system (C-H···π), are also expected. The sulfonyl and hydroxyl oxygen atoms can act as acceptors for hydrogen atoms from the aromatic rings of neighboring molecules. These interactions help to link the primary hydrogen-bonded networks into a more rigid and stable three-dimensional structure.

Hirshfeld Surface Analysis for Supramolecular Assembly Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of the crystal packing environment.

For this compound, a Hirshfeld surface analysis would allow for a comprehensive characterization of its supramolecular assembly. The analysis generates several key outputs:

d_norm Surface: This surface is mapped with a color scale to visualize intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii sum. For this molecule, prominent deep red spots would be expected on the surface near the phenolic hydrogen atom and the sulfonyl oxygen atoms, corresponding to the strong O-H···O hydrogen bonds. Weaker C-H···O contacts would appear as lighter red or orange areas.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). This provides a quantitative breakdown of the contribution of each interaction type to the total crystal packing. For this compound, the plot would be expected to show:

Sharp, distinct spikes characteristic of strong O-H···O hydrogen bonds.

A large, diffuse region corresponding to the high percentage of H···H contacts, due to the abundance of hydrogen atoms on the molecular periphery.

"Wings" corresponding to C-H···π and C···H contacts, which are indicative of the interactions involving the aromatic rings.

Table 2: Expected Contributions to Crystal Packing from Hirshfeld Surface Analysis

| Interaction Type | Expected Significance | Structural Origin |

|---|---|---|

| O···H / H···O | High | Phenolic -OH and Sulfonyl -SO₂ hydrogen bonding. |

| H···H | High | Abundance of hydrogen atoms on the molecular surface. |

| C···H / H···C | Moderate | van der Waals forces and C-H···π interactions. |

Crystal Structure Prediction Methodologies

Crystal structure prediction (CSP) encompasses a range of computational techniques aimed at identifying the most stable, low-energy packing arrangements of a molecule in a crystal lattice, starting only from its chemical diagram. This is particularly valuable for understanding polymorphism—the ability of a compound to crystallize in multiple different forms.

The CSP process for this compound would involve several key steps:

Conformational Analysis: Identifying the likely low-energy shapes (conformations) of an individual molecule, primarily concerning the rotation around the C-S and S-C bonds.

Structure Generation: Placing the low-energy conformers into various possible space groups and lattice arrangements to generate thousands of hypothetical crystal structures.

Energy Minimization: Calculating the lattice energy for each hypothetical structure using computational methods. This is the most critical step, where the strength of all intermolecular interactions (hydrogen bonding, van der Waals forces, etc.) is evaluated. For a molecule with strong, directional hydrogen bonds like this one, accurate force fields or quantum mechanical methods are essential to correctly rank the stability of different packing motifs.

The output is a crystal energy landscape, which plots the relative stability of the predicted structures. The structures with the lowest lattice energies represent the most likely polymorphs to be observed experimentally. For this compound, CSP would be crucial in exploring how the interplay between the strong O-H···O hydrogen bonding and the weaker π-stacking and van der Waals interactions could give rise to different stable crystalline forms.

Applications of 4 4 Methylphenyl Sulfonyl Phenol in Research and Industry

Role as an Intermediate in Organic Synthesis

As a stable, crystalline solid, 4-((4-Methylphenyl)sulfonyl)phenol is a key intermediate in the synthesis of more complex molecules. Its phenolic and sulfonyl groups provide reactive sites for a variety of chemical modifications.

The structure of this compound allows it to be a foundational molecule for the creation of more elaborate chemical structures. The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, while the aromatic rings can undergo electrophilic substitution reactions. This versatility allows for the synthesis of a wide array of derivatives with tailored properties.

For instance, the reaction of the phenolic group can yield arylsulfonates, which are valuable intermediates in cross-coupling reactions like Suzuki and Negishi couplings, facilitating the formation of carbon-carbon bonds. researchgate.net While direct examples for this compound are not extensively detailed in publicly available literature, the known reactivity of phenols and sulfonyl-containing compounds strongly supports its potential in generating complex molecular architectures. vulcanchem.com The synthesis of various sulfonate derivatives from phenol (B47542) precursors is a well-established strategy for creating diverse chemical building blocks. researchgate.net

This compound and its close analogs are utilized as reagents in the synthesis of biologically active compounds and other functional molecules. For example, the related compound 4-(methylsulfonyl)phenol (B50025) serves as a key reagent in the preparation of pyrazolo[3,4-d]pyrimidine derivatives, which are investigated as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of metabolic disorders. chemicalbook.com It is also used in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that act as potent glucokinase activators, which are of interest in diabetes research. chemicalbook.com

A direct application illustrating the reactivity of the sulfonyl group is seen in the synthesis of 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazoles. In this transformation, the corresponding sulfanyl (B85325) compound is oxidized to the sulfonyl derivative, showcasing the utility of the sulfonyl moiety in building heterocyclic systems.

The following table summarizes selected transformations involving this compound and its analogs:

| Starting Material | Reagent(s) | Product Type | Application/Significance |

| 4-(Methylthio)phenol (B156131) | Oxone | 4-(Methylsulfonyl)phenol | Intermediate for further synthesis |

| 4-(Methylsulfonyl)phenol | p-Toluenesulfonic anhydride | 4-(Methylsulfonyl)phenyl 4-methylbenzenesulfonate | Esterification product |

| 5-[(4-Methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole | Hydrogen peroxide | 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole | Synthesis of functionalized tetrazoles |

Contributions to Materials Science

The inherent rigidity and thermal stability imparted by the diaryl sulfone group, combined with the reactivity of the phenol, make this compound a compound of interest in materials science.

The incorporation of the this compound moiety into larger molecular frameworks can lead to materials with enhanced thermal and mechanical properties. The sulfone group is known to increase the glass transition temperature (Tg) and improve the oxidative stability of polymers. While specific, tailored advanced materials derived directly from this compound are not widely reported, its potential as a monomer or additive is significant for creating high-performance materials.

Substituted phenols are fundamental components in the production of various polymers and resins. This compound can be envisioned to play a role in several classes of polymeric materials.

Phenolic and Epoxy Resins: Phenolic resins are traditionally synthesized through the condensation reaction of phenols with formaldehyde. researchgate.netresearchgate.net The properties of the resulting thermoset can be tuned by using substituted phenols. Incorporating this compound into a phenolic resin formulation could enhance the thermal stability and flame retardancy of the final material due to the presence of the sulfone linkage. Similarly, in epoxy resin systems, this compound can act as a curing agent or be used to create modified epoxy monomers. researchgate.neted.ac.uk The phenolic hydroxyl group can react with the epoxide ring, thereby integrating the rigid sulfone structure into the crosslinked polymer network. researchgate.netgoogle.com

High-Performance Thermoplastics: This compound is structurally related to bisphenol S, a monomer used in the synthesis of polysulfones and other high-performance thermoplastics. It is a candidate for use as a monomer in the synthesis of polyether ether ketone (PEEK). The production of PEEK often involves the reaction of a bisphenolate salt with a dihalobenzophenone in a high-boiling polar aprotic solvent like diphenyl sulfone. iemai3d.comgoogle.com By converting this compound to its corresponding bisphenolate salt, it could be polymerized to create novel poly(ether sulfone ketone)s with potentially unique properties. The synthesis of sulfonated PEEK (S-PEEK) is another area where sulfonyl-containing monomers are of great interest for applications such as proton-exchange membranes. researchgate.net

The following table outlines the potential roles of this compound in polymer chemistry:

| Polymer/Resin Type | Potential Role of this compound | Expected Impact on Properties |

| Phenolic Resins | Monomer or co-monomer | Increased thermal stability, improved flame retardancy |

| Epoxy Resins | Curing agent or backbone modifier | Enhanced rigidity and glass transition temperature (Tg) |

| Poly(ether ether ketone)s (PEEK) | Monomer (as bisphenolate salt) | Modification of solubility, thermal, and mechanical properties |

Catalytic Applications

Based on available scientific literature, there is no significant evidence to suggest that this compound itself is used as a catalyst. While phenols and their derivatives can be involved in catalytic processes, often as substrates or ligands in metal-catalyzed reactions, the primary role of this compound appears to be as a synthetic intermediate and a monomer or modifier in materials science. acs.orgornl.gov Research into the catalytic oxidation or hydrogenation of phenols generally employs metallic or organometallic catalysts rather than using other phenolic compounds as the catalytic species. ornl.govnih.gov

Involvement in Transesterification Reactions

General Catalytic System Design

The design of effective catalytic systems is fundamental to modern chemical manufacturing. Catalysts are selected based on their ability to accelerate a reaction, their stability, and their selectivity. The molecular architecture of this compound suggests it could potentially function in catalytic systems, for instance, as a ligand or as a precursor for more complex catalysts. Despite this theoretical potential, there is a notable absence of published research that explicitly describes the use of this compound in the design of general catalytic systems.

Research in Environmental Chemistry

The environmental impact of industrial chemicals is a significant focus of contemporary research. This includes the investigation of safer alternatives to known hazardous substances and the study of potential endocrine-disrupting effects of novel compounds.

Studies as a Bisphenol A (BPA) Alternative

Bisphenol A (BPA) is a well-known industrial chemical that has faced scrutiny due to its endocrine-disrupting properties. This has led to a search for safer alternatives that can fulfill its technological roles without the associated health concerns. A number of bisphenol analogues have been proposed and studied as potential replacements. However, based on an extensive review of the available scientific and regulatory literature, there is no specific evidence to suggest that this compound has been formally investigated or is being used as a Bisphenol A alternative. The focus of BPA alternative research has been on other compounds, such as Bisphenol S (BPS) and Bisphenol F (BPF).

Context of Endocrine Disruption Research

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. A significant body of research is dedicated to identifying and characterizing potential EDCs. While many phenolic compounds are screened for such activity due to their structural similarities to endogenous hormones, there is currently no specific research available in the public domain that investigates the endocrine-disrupting potential of this compound. Therefore, its status within the context of endocrine disruption research remains uncharacterized.

Advanced Analytical Methodologies for 4 4 Methylphenyl Sulfonyl Phenol

Chromatographic Techniques

Chromatography is fundamental to the analysis of 4-((4-Methylphenyl)sulfonyl)phenol, enabling its separation from impurities and related substances. The choice of technique depends on the compound's volatility and polarity, as well as the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's polarity and low volatility. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. sielc.comsielc.com In this method, a non-polar stationary phase is used with a polar mobile phase.

Research findings indicate that effective separation can be achieved using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comsigmaaldrich.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the phenol (B47542) group remains protonated, which results in better peak shape and retention time stability. sielc.comsielc.com For sensitive analyses, derivatization with a fluorescent labeling agent can be performed, followed by fluorescence detection, which significantly lowers the detection limits. nih.gov

Table 1: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Conditions |

|---|---|

| Column | C18 (Reversed-Phase) sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water Gradient sielc.com |

| Additives | Phosphoric Acid or Formic Acid sielc.com |

| Detection | UV at 275 nm sielc.com or Fluorescence (with derivatization) nih.gov |

| Flow Rate | Typically 1.0 mL/min |

Gas Chromatography (GC) is another powerful technique for the analysis of phenols, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. epa.govepa.gov For this compound, the polar phenolic group makes it less suitable for direct GC analysis.

Derivatization converts the hydroxyl group (-OH) into a less polar ether or ester group. epa.gov Common derivatizing agents for phenols include diazomethane, which forms a methylated phenol, or pentafluorobenzyl bromide (PFBBr), which forms a pentafluorobenzyl ether. epa.govepa.gov The choice of derivative depends on the detector being used; for instance, PFBBr derivatives are highly sensitive to electron capture detection (ECD). epa.gov The analysis is typically performed on a fused-silica capillary column, such as a DB-5. epa.gov For enhanced specificity and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, providing both retention time data and mass spectral information for unambiguous identification. nih.govirjet.net

Table 2: Gas Chromatography Conditions for Phenol Analysis

| Parameter | Conditions |

|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) or Diazomethane epa.govepa.gov |

| Column | Fused-silica capillary column (e.g., DB-5) epa.gov |

| Carrier Gas | Helium or Nitrogen nih.gov |

| Injector Temperature | Typically 250-280 °C |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) epa.gov, Mass Spectrometer (MS) nih.gov |

Capillary Electrophoresis (CE) offers an alternative separation mechanism for phenols. Studies on methyl-substituted phenols have shown that separation can be achieved in non-aqueous media like acetonitrile. nih.gov In this environment, uncharged phenol molecules can form negatively charged complexes with anions from the background electrolyte, such as acetate. nih.gov These complexes then migrate at different rates in the electric field, allowing for their separation. This method is highly sensitive to the composition of the background electrolyte and any traces of water. nih.gov Alternatively, separations can be performed at a high pH, where the phenolic hydroxyl group is partially deprotonated, and the resulting anions can be separated based on their charge-to-size ratio. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. They provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₃ (tolyl group) | ~2.4 | Singlet |

| Aromatic C-H (ring adjacent to SO₂) | ~7.3-7.9 | Doublets | |

| Aromatic C-H (ring with OH) | ~6.9-7.8 | Doublets | |

| Phenolic -OH | Variable, ~5.0-10.0 | Singlet (broad) | |

| ¹³C NMR | -CH₃ Carbon | ~21 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption peaks would include a broad band for the O-H stretch of the phenol group, sharp peaks for the aromatic C-H stretches, and strong, characteristic absorptions for the asymmetric and symmetric S=O stretching of the sulfonyl group. nih.govresearchgate.net The presence of these specific bands provides clear evidence for the major functional groups within the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenol | O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Aromatic | C-H | Stretch | 3000-3100 |

| Aromatic | C=C | Stretch | 1450-1600 |

| Sulfonyl | S=O | Asymmetric Stretch | 1300-1350 (strong) researchgate.net |

| Sulfonyl | S=O | Symmetric Stretch | 1140-1160 (strong) researchgate.net |

| Sulfone | C-S | Stretch | 650-750 |

Mass Spectrometry (MS, MS/MS, IT/MS, CID)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. biomedres.us For a compound like this compound, MS provides not only the molecular weight but also structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) and Ion Trap Mass Spectrometry (IT/MS) are advanced forms of MS that offer enhanced selectivity and structural elucidation. In MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are analyzed. nih.gov This two-stage analysis provides a fragmentation fingerprint specific to the molecule's structure. IT/MS instruments can trap ions and perform multiple stages of fragmentation (MSn), which is invaluable for detailed structural analysis of complex molecules. mdpi.comnih.govyoutube.com

Collision-Induced Dissociation (CID) is the most common method used to fragment ions in MS/MS and IT/MS. biomedres.uschemrxiv.org In this process, the selected ions are accelerated and collided with a neutral gas (like argon or helium), causing them to break apart into smaller, structurally significant fragments. nih.gov

The fragmentation pattern of this compound under CID can be predicted based on its chemical structure, which contains a p-tolyl group, a sulfonyl group, and a phenol group. Key fragmentation pathways would likely involve the cleavage of the carbon-sulfur and sulfur-oxygen bonds. Phenols are also known to exhibit characteristic losses, such as the loss of carbon monoxide (CO) and a formyl radical (HCO·). libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Technique | Description | Expected Observations for this compound |

| MS | Measures the mass-to-charge ratio of the intact ionized molecule. | A strong molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode would be observed, confirming the molecular weight of 264.31 g/mol . nih.gov |

| MS/MS (CID) | Selects the molecular ion and fragments it to produce a characteristic spectrum. | Fragmentation would likely yield ions corresponding to the p-toluenesulfonyl cation (m/z 155), the methylphenyl cation (m/z 91), and fragments from the hydroxyphenyl sulfonyl portion. aiirjournal.com |

| IT/MS | Traps ions, allowing for sequential fragmentation (MSⁿ) experiments. | Enables detailed analysis by isolating a primary fragment ion and subjecting it to further CID, helping to piece together the molecule's structure with high confidence. nih.gov |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Compounds with chromophores—parts of the molecule that absorb light—can be detected and quantified using this method. The this compound molecule contains two aromatic rings, which are strong chromophores.

The presence of the phenolic hydroxyl group and the sulfonyl group influences the electronic transitions within the benzene (B151609) rings, affecting the wavelength of maximum absorbance (λmax). Phenol itself typically shows an absorption maximum around 270 nm. researchgate.net The extended conjugation and substitution in this compound are expected to cause a bathochromic (red) shift to a longer wavelength. This technique is particularly useful for quantitative analysis when a pure standard of the compound is available.

Table 2: UV-Vis Spectroscopy Characteristics

| Parameter | Description | Relevance to this compound |

| Chromophore | The part of a molecule responsible for its color by absorbing light. | The substituted benzene rings act as primary chromophores. |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the substance shows maximum light absorption. | Expected to be above 270 nm due to the extended conjugated system. The exact value would be determined experimentally in a specific solvent. researchgate.netresearchgate.net |

| Quantitative Analysis | Measurement of the concentration of an analyte in a sample. | The absorbance is directly proportional to the concentration (Beer-Lambert Law), allowing for quantification. |

Sample Preparation and Derivatization Techniques for Analysis

Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form suitable for the analytical instrument.

Pre-column derivatization is a chemical modification of the analyte before it is introduced into the chromatographic system. actascientific.com The main goals are to enhance detector response, improve chromatographic separation, and increase the stability of the analyte. actascientific.comnih.gov

For this compound, the reactive phenolic hydroxyl (-OH) group is the primary target for derivatization. This process is often necessary for analysis by gas chromatography (GC) to increase the compound's volatility and thermal stability. In high-performance liquid chromatography (HPLC), derivatization can be used to attach a fluorescent tag to the molecule, significantly increasing the sensitivity and selectivity of detection, especially for trace-level analysis. nih.gov For instance, reagents like fluorescamine (B152294) can be used to derivatize compounds with amine or phenol groups, enabling fluorescence detection. nih.gov

Solid-phase microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comyoutube.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion in a liquid or exposure to the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. youtube.com

The choice of fiber coating is critical and depends on the polarity of the analyte. For a moderately polar compound like this compound, a fiber with a mixed-polarity phase, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), would likely be effective for extraction from aqueous samples. nih.gov After extraction, the fiber is transferred to the injection port of a chromatograph (GC or HPLC), where the analytes are thermally desorbed for analysis. SPME is advantageous due to its simplicity, reduction in solvent use, and ease of automation. youtube.com

Table 3: Hypothetical SPME Method for this compound

| SPME Step | Parameter | Example Condition |

| Fiber Coating | Selected based on analyte polarity. | PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) for broad polarity range. nih.gov |

| Extraction Mode | Direct Immersion (for liquids) or Headspace (for volatiles). | Direct Immersion for non-volatile analytes in aqueous samples. youtube.com |

| Extraction Time | Time required to reach equilibrium or for sufficient analyte adsorption. | 30 - 60 minutes. nih.gov |

| Desorption | Release of analyte from the fiber into the analytical instrument. | Thermal desorption in a GC injection port at ~250°C. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((4-Methylphenyl)sulfonyl)phenol, and how can purity be optimized?

- The compound is typically synthesized via sulfonation of 4-methylphenol followed by coupling with phenol derivatives. Key steps include:

- Condensation reactions using sulfuric acid or sodium hydroxide to activate the sulfonyl group .

- Purification via recrystallization or column chromatography, monitored by HPLC to ensure >95% purity .

- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H NMR : Peaks at δ 2.26 (s, CH3), 7.1–8.5 (m, aromatic protons), and 10.4–10.6 (s, exchangeable NH) confirm structure .

- IR Spectroscopy : Bands at 1332 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .

- Mass Spectrometry : A molecular ion peak at m/z 645 (M⁺) confirms molecular weight .

Q. How do solubility properties influence experimental design with this compound?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Storage in sealed containers at 2–8°C prevents hydrolysis. Solvent choice impacts reaction kinetics, e.g., DMSO enhances nucleophilic substitution rates .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld analysis resolve molecular packing and intermolecular interactions?

- Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond lengths and angles (e.g., S–O bond ~1.43 Å) .

- Hirshfeld Surfaces : Analyze close contacts (e.g., O···H, S···H) to quantify hydrogen bonding (≈25% contribution) and π-π stacking in the lattice .

Q. What strategies address contradictions in reaction yields during sulfonamide derivative synthesis?

- Mechanistic Studies : Use kinetic isotope effects (KIEs) to identify rate-determining steps in nucleophilic substitutions .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and optimizes substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .

- Parallel Screening : Test diverse nucleophiles (amines, thiols) under varying conditions (pH, solvent) to map reactivity trends .

Q. How do computational methods predict sulfonyl group reactivity in nucleophilic environments?

- Molecular Orbital Analysis : HOMO-LUMO gaps calculated via DFT reveal susceptibility to nucleophilic attack at the sulfonyl sulfur .

- Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction barriers in polar vs. nonpolar media .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for sulfonamide derivatives?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve peak splitting caused by rotational barriers around the sulfonyl group .

- Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed sulfonic acids) that may skew integration ratios .

Methodological Recommendations

- Crystallography : Use SHELXTL for high-resolution refinement; validate with R1 < 0.05 .

- Spectral Assignments : Cross-reference experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw) .

- Reaction Optimization : Employ Design of Experiments (DoE) to statistically evaluate temperature, solvent, and catalyst interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.